2-(1-Bromoethyl)pyridine
Overview
Description
2-(1-Bromoethyl)pyridine is a pyridine derivative . It has a molecular formula of C7H8BrN . It is used in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor .
Molecular Structure Analysis
The molecular structure of 2-(1-Bromoethyl)pyridine is represented by the SMILES stringCC(C1=NC=CC=C1)Br.Br
. The molecular weight is 266.96 . Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(1-Bromoethyl)pyridine include a molecular weight of 186.05 and a molecular formula of C7H8BrN . The compound is solid in form .Scientific Research Applications
Spectroscopic and Optical Applications
Spectroscopic Characterization and Optical Properties 5-Bromo-2-(trifluoromethyl)pyridine, a compound structurally related to 2-(1-Bromoethyl)pyridine, has been characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) was employed for geometric structure optimization. The study revealed insights into vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties. Furthermore, HOMO-LUMO energies and second-order interaction energies were examined, providing a comprehensive understanding of the molecule's electronic structure and reactivity (Vural & Kara, 2017).
Chemical Reactivity and Synthesis
Reactivity and Synthesis of Pyridine Derivatives A study on 2-(1H-pyrazol-5-yl)pyridine and its derivatives, including compounds like 2-(4-methyl-1H-pyrazol-5-yl)pyridine, showcased a rare instance of molecules exhibiting multiple photoreactions. These reactions include excited-state intramolecular and intermolecular proton transfers, highlighting the compound's unique reactivity and potential in photoreactive applications (Vetokhina et al., 2012).
Catalytic Direct Arylation of Pyridine N-oxides Direct arylation of pyridine N-oxides with aryl bromides was accomplished with high yield and selectivity for the 2-position. This method allows for the utilization of pyridine N-oxides, easily obtainable and stable compounds, as substitutes for problematic 2-metallapyridines in palladium-catalyzed cross-coupling reactions (Campeau, Rousseaux, & Fagnou, 2005).
Biological Interactions and Applications
Interaction with DNA and Antimicrobial Activities The interaction of 5-Bromo-2-(trifluoromethyl)pyridine with pBR322 plasmid DNA was studied using agarose gel electrophoresis experiments. Additionally, the antimicrobial activities of the molecule were evaluated using the minimal inhibitory concentration method, presenting its potential in biomedical research (Vural & Kara, 2017).
Synthesis of Pyridine-Based Derivatives for Biological Applications A series of novel pyridine derivatives were synthesized using a palladium-catalyzed Suzuki cross-coupling reaction. These derivatives were evaluated for their anti-thrombolytic, biofilm inhibition, and haemolytic activities, showcasing their potential in medical and pharmaceutical applications (Ahmad et al., 2017).
Material Science and Nanotechnology
Modification of Cellulose Nanocrystals Pyridinium-grafted-cellulose nanocrystals were synthesized through a one-pot reaction involving 4-(1-bromoethyl/bromomethyl)benzoic acid, pyridine, and cellulose nanocrystals. The process led to a higher grafting density while preserving the crystallinity of the cellulose nanocrystals, illustrating the chemical's role in enhancing material properties (Jasmani et al., 2013).
Safety And Hazards
Safety data sheets indicate that 2-(1-Bromoethyl)pyridine should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Protective equipment such as chemical impermeable gloves should be worn, and adequate ventilation should be ensured .
properties
IUPAC Name |
2-(1-bromoethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-6(8)7-4-2-3-5-9-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZNOPMZKPTBHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572124 | |
Record name | 2-(1-Bromoethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30572124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Bromoethyl)pyridine | |
CAS RN |
75504-01-7 | |
Record name | 2-(1-Bromoethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30572124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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